![molecular formula C18H13N3O3 B2788555 N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 941991-07-7](/img/structure/B2788555.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide” is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves several steps. The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . The yield of the synthesis process is reported to be 82% .Molecular Structure Analysis
The molecular structure of “N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum reveals peaks at 1379 (C-N), 3222.59 (H-Nstr), 1644.55 (C=Nstr), 1613 (C-C Aromatic), 1139 (C=O), 1053 (5-Membered C-Ostr) 1222 (C=Sstr) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide” include a melting range of 270-280°C . The mass spectrometry data shows m/z values of 346 (M+) and 347(M++1) .Scientific Research Applications
- Research : The compound was screened in vitro against a panel of Gram-positive and Gram-negative bacteria. Quantitative structure–activity relationship (QSAR) models were generated to understand the contributions of structural and substituent effects .
- Specifics : Some quinazoline derivatives exhibit remarkable anticancer activity. For instance, trimetrexate (TMQ) and piritrexim (PTX) act as potent lipophilic DHFR inhibitors .
- Application : These compounds serve as sensors for water in organic solvents through PET mechanisms .
Antibacterial Activity
Laser Dyes and Photochromatic Agents
Anti-Cancer Potential
Water Sensor via Photo-Induced Electron Transfer (PET)
Synthetic Strategies and Yield Optimization
Future Directions
The future directions for the research on “N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide” could involve further exploration of its pharmacological activities . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
Mechanism of Action
Target of Action
The compound N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide, also known as N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide, is a potential anticancer agent . It has shown remarkable cytotoxicity in human tumor cell lines, including Melanoma-MDA-MB-435, Leukemia-K-562 (Bcr-Abl+ve), and Breast Cancer-MDA-MB-468 .
Mode of Action
It is known that the compound interacts with its targets in the cancer cells, leading to cell cycle arrest at the g2/m phase . This results in a dose-dependent enhancement in apoptosis in cancer cells .
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-9-15(21-24-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-16(14)23-18/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRMXIBGIRAIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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